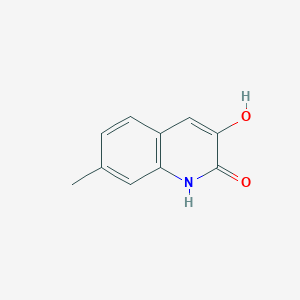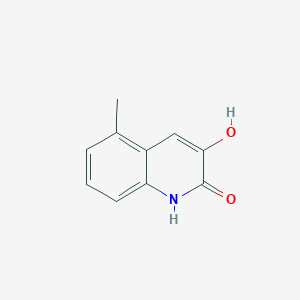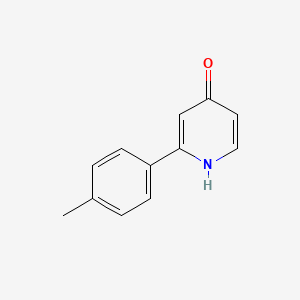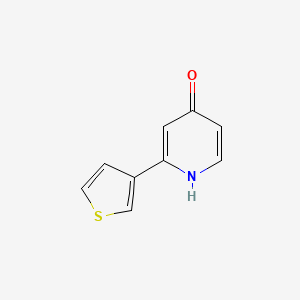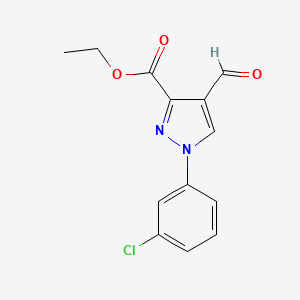
Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate
Übersicht
Beschreibung
This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the chlorophenyl, formyl, and carboxylate groups suggest that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrazole ring, with the chlorophenyl, formyl, and ethyl carboxylate groups attached at specific positions on the ring. These groups would likely have a significant impact on the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazole derivatives are known to participate in a variety of chemical reactions. These can include reactions with electrophiles due to the electron-rich nature of the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For this compound, factors such as the aromatic pyrazole ring and the various functional groups (chlorophenyl, formyl, and carboxylate) would likely influence properties such as solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is utilized in the efficient and highly regioselective synthesis of various ethyl 1H-pyrazole-3-carboxylates. This process is notable for significantly reducing reaction times, and the compounds' structures are supported by crystallographic data (Machado et al., 2011).
Antimicrobial and Anticancer Applications
- Derivatives of this compound have been synthesized and evaluated for in vitro antimicrobial and anticancer activities. Certain synthesized compounds exhibited higher anticancer activity than the reference drug doxorubicin and demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Crystal and Molecular Structure Analysis
- The crystal and molecular structure of related compounds, such as ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, have been studied. This includes analysis of intramolecular hydrogen bonds and π-π interactions, contributing to structural stability (Achutha et al., 2017).
Development of Novel Compounds
- Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate serves as a substrate for further modifications in the development of novel compounds with potential biological activity, including thiadiazoles (Vysokova et al., 2017).
Pharmaceutical Applications
- The compound and its derivatives are being explored for various pharmaceutical applications. This includes the synthesis of new heterocyclic compounds, which are significant in the development of new drugs and pharmaceuticals (Matiichuk, Potopnyk, & Obushak, 2009).
Photochromic Properties
- Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate, a related compound, has been studied for its thermally reversible photochromic properties, indicating potential applications in material sciences (Yokoyama et al., 2004).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use or application. For example, some pyrazole derivatives are used in medicinal chemistry due to their ability to interact with specific biological targets .
Safety and Hazards
Zukünftige Richtungen
The future directions for research and development involving this compound would likely depend on its specific properties and potential applications. Pyrazole derivatives are a topic of ongoing research in various fields, including medicinal chemistry, due to their diverse range of biological activities .
Eigenschaften
IUPAC Name |
ethyl 1-(3-chlorophenyl)-4-formylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-2-19-13(18)12-9(8-17)7-16(15-12)11-5-3-4-10(14)6-11/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXWMGDYVOLPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





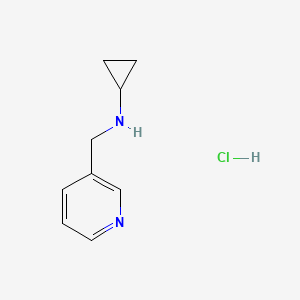
![2-[(4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-ethanamine dihydrobromide](/img/structure/B3215071.png)
![2-[(Thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride](/img/structure/B3215079.png)


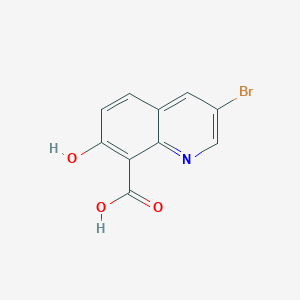
![2-(Difluoromethyl)benzo[d]oxazol-4-amine](/img/structure/B3215128.png)
